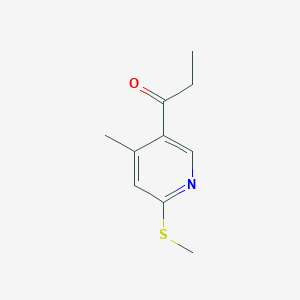

1-(4-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one is an organic compound with a unique structure that includes a pyridine ring substituted with methyl and methylthio groups

Preparation Methods

The synthesis of 1-(4-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with methylthiomethyl ketone under basic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring or the methylthio group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using reagents like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

1-(4-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

1-(4-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:

1-(3-Pyridinyl)propan-2-one: This compound lacks the methyl and methylthio substitutions, resulting in different chemical and biological properties.

Thiophene derivatives: These compounds contain a sulfur atom in a five-membered ring, similar to the methylthio group in the pyridine ring, but with distinct chemical reactivity and applications.

Imidazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

1-(4-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one is an organic compound notable for its unique structural features, including a pyridine ring substituted with a methyl group and a methylthio group, along with a propan-1-one moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C10H13NOS

- Molecular Weight : 195.28 g/mol

- IUPAC Name : this compound

The compound's structure allows for diverse chemical reactivity, which is critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is under investigation, with preliminary studies indicating potential interactions with various biological targets. The mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Cellular Interaction : Initial findings suggest that it interacts with cellular receptors or proteins, influencing signaling pathways that could lead to therapeutic effects.

- Apoptosis Induction : There is evidence suggesting that this compound may promote apoptosis in certain cancer cell lines, contributing to its potential as an anticancer agent.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the modulation of apoptotic pathways, leading to cell cycle arrest and increased cell death rates.

Enzyme Interaction Studies

A study focused on the interaction of this compound with cytochrome P450 enzymes revealed significant inhibition of CYP450 isoforms, which are crucial for drug metabolism. This could suggest that the compound may alter the pharmacokinetics of co-administered drugs, necessitating further investigation into potential drug-drug interactions.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Pyridinyl)propan-2-one | Lacks methyl and methylthio substitutions | Different chemical reactivity |

| 4-Methylpyridine | Contains only a methyl group on the pyridine ring | No carbonyl functionality |

| Thiophene Derivatives | Contains sulfur in a five-membered ring | Distinct reactivity compared to methylthio |

| Imidazole Derivatives | Contains a five-membered nitrogen-containing ring | Different biological activity |

The distinct substitution pattern on the pyridine ring of this compound imparts unique chemical reactivity and potential biological activities compared to these similar compounds.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Key areas of focus include:

- Mechanistic Studies : Detailed investigations into the molecular targets and pathways influenced by this compound.

- In Vivo Studies : Evaluating the pharmacological effects in animal models to assess therapeutic efficacy and safety profiles.

- Clinical Trials : Exploring potential applications in clinical settings for conditions such as cancer and metabolic disorders.

Properties

Molecular Formula |

C10H13NOS |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

1-(4-methyl-6-methylsulfanylpyridin-3-yl)propan-1-one |

InChI |

InChI=1S/C10H13NOS/c1-4-9(12)8-6-11-10(13-3)5-7(8)2/h5-6H,4H2,1-3H3 |

InChI Key |

NTJOWVMCIUQQCR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1C)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.